1-(Methylsulfonyl)-3-(trifluoromethyl)piperazine
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Overview
Description
1-(Methylsulfonyl)-3-(trifluoromethyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(Methylsulfonyl)-3-(trifluoromethyl)piperazine typically involves the introduction of the methylsulfonyl and trifluoromethyl groups onto the piperazine ring. One common synthetic route includes the reaction of piperazine with methylsulfonyl chloride and trifluoromethyl iodide under controlled conditions. Industrial production methods often employ similar strategies but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Methylsulfonyl)-3-(trifluoromethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of electron-donating groups on the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and substituted piperazines.
Scientific Research Applications
1-(Methylsulfonyl)-3-(trifluoromethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is employed in the production of specialty chemicals and advanced materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methylsulfonyl group can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(Methylsulfonyl)-3-(trifluoromethyl)piperazine can be compared with other similar compounds, such as:
1-(Methylsulfonyl)piperazine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)piperazine: Lacks the methylsulfonyl group, affecting its biological activity and applications.
1-(Methylsulfonyl)-4-(trifluoromethyl)piperazine:
The uniqueness of this compound lies in the combination of both the methylsulfonyl and trifluoromethyl groups on the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methylsulfonyl-3-(trifluoromethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O2S/c1-14(12,13)11-3-2-10-5(4-11)6(7,8)9/h5,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKYUQURIJSIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCNC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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